4-(TRIFLUOROMETHYLSULFONYL)PHENYL-1-YLPYRROLIDINE

Description

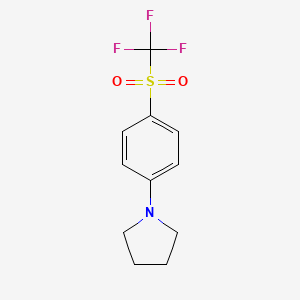

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethylsulfonyl)phenyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2S/c12-11(13,14)18(16,17)10-5-3-9(4-6-10)15-7-1-2-8-15/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJJWXXEVSSCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(TRIFLUOROMETHYLSULFONYL)PHENYL-1-YLPYRROLIDINE typically involves 1,3-dipolar cycloaddition reactions. One common method is the reaction of 3,3,3-trifluoropropene derivatives with azomethine ylide generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine . This reaction is carried out in dichloromethane at room temperature, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(TRIFLUOROMETHYLSULFONYL)PHENYL-1-YLPYRROLIDINE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(TRIFLUOROMETHYLSULFONYL)PHENYL-1-YLPYRROLIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(TRIFLUOROMETHYLSULFONYL)PHENYL-1-YLPYRROLIDINE involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in the substituents on the phenyl ring and modifications to the pyrrolidine moiety.

Table 1: Structural and Electronic Comparison of Sulfonylpyrrolidine Derivatives

Key Findings

Electronic Effects: The -SO₂CF₃ group in the target compound exhibits stronger electron-withdrawing effects compared to -NO₂ (in 1-[(4-nitrophenyl)sulfonyl]pyrrolidine) due to the inductive effect of fluorine atoms, enhancing electrophilicity at the sulfonyl group . The but-2-yn-1-yloxy substituent () introduces an alkyne ether, which is less electron-withdrawing than -SO₂CF₃ or -NO₂, but may improve solubility in nonpolar solvents .

The thiol (-SH) group in the compound from introduces a reactive site for disulfide bond formation or metal coordination, absent in the target compound .

Synthetic Utility :

- Nitro-substituted derivatives (e.g., ) are often intermediates for further functionalization (e.g., reduction to amines), whereas -SO₂CF₃ is typically a terminal group due to its stability .

Research Implications

- The target compound’s combination of high lipophilicity and strong EWG makes it a candidate for protease inhibition or as a fluorinated building block in agrochemicals.

- In contrast, nitro-substituted analogs () may serve as precursors in heterocyclic synthesis but face limitations in metabolic stability due to nitro group toxicity .

Biological Activity

4-(Trifluoromethylsulfonyl)phenyl-1-ylpyrrolidine, identified by the CAS number 37595-74-7, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂F₃NO₂S, with a molecular weight of 303.27 g/mol. The presence of trifluoromethyl and sulfonyl functional groups contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂F₃NO₂S |

| Molecular Weight | 303.27 g/mol |

| CAS Number | 37595-74-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Common methods include:

- Formation of Pyrrolidine Ring : The pyrrolidine moiety can be synthesized via cyclization reactions involving suitable amines and carbonyl compounds.

- Introduction of Trifluoromethylsulfonyl Group : This can be achieved using sulfonation reactions with trifluoromethylsulfonyl chloride.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antagonistic Effects on TRPV1

One of the significant biological activities observed is its role as a transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a receptor involved in pain sensation and inflammatory responses. Studies have shown that derivatives of this compound can inhibit TRPV1 activation effectively:

- IC50 Value : The compound has demonstrated an IC50 value of approximately 25 nM against human TRPV1 activation induced by capsaicin .

Inhibition of Phosphatases

Another area of interest is its potential as an inhibitor for phosphatases, particularly receptor-type protein tyrosine phosphatase PTPRD, which has implications in anti-addiction therapies .

Case Studies

Several studies have reported on the efficacy and mechanisms of action for this compound:

- Study on Pain Models : In animal models, administration of this compound resulted in significant pain relief, supporting its role as a TRPV1 antagonist.

- Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of the compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its suitability for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 4-(trifluoromethylsulfonyl)phenyl-1-ylpyrrolidine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between pyrrolidine derivatives and trifluoromethylsulfonyl-activated aryl halides. Optimization includes:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates due to improved solubility of intermediates .

- Temperature control : Reactions often require heating (80–120°C) under inert atmospheres to avoid decomposition of trifluoromethylsulfonyl groups.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high-purity isolation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

- NMR spectroscopy : Confirm hydrogen environments (¹H-NMR: δ 2.8–3.2 ppm for pyrrolidine protons; δ 7.5–8.0 ppm for aromatic protons) and carbon assignments (¹³C-NMR: CF₃ signals at ~120 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with sulfur and fluorine .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the key stability considerations for this compound under experimental storage conditions?

Methodological Answer:

- Moisture sensitivity : Store under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the sulfonyl group .

- Light exposure : Protect from UV light to avoid degradation of the trifluoromethyl group; use amber vials .

- Temperature : Long-term storage at –20°C in inert solvents (e.g., DCM or acetonitrile) minimizes thermal decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

- Analog synthesis : Modify the pyrrolidine ring (e.g., introduce substituents) or replace the trifluoromethylsulfonyl group with other electron-withdrawing groups (e.g., nitro, cyano) .

- Biological assays : Test analogs against target receptors (e.g., GPCRs or ion channels) using fluorescence-based calcium flux assays or radioligand binding studies .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and guide synthetic prioritization .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

Methodological Answer:

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping aromatic or pyrrolidine signals by correlating ¹H-¹³C couplings .

- Isotopic labeling : Introduce deuterium in specific positions to simplify spectral analysis .

- Comparative analysis : Cross-reference with analogous compounds (e.g., 4-bromo-N-pyrrolidin-1-ylbenzenesulfonamide) to identify consistent spectral patterns .

Q. How can researchers address low synthetic yields in large-scale preparations of this compound?

Methodological Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .

- Catalyst recycling : Immobilize palladium catalysts on magnetic nanoparticles to enhance reusability .

- Byproduct analysis : Use LC-MS to identify degradation pathways (e.g., sulfonyl group hydrolysis) and adjust reaction conditions accordingly .

Q. What methodologies are recommended for studying the metabolic fate of this compound in preclinical models?

Methodological Answer:

- Isotope tracing : Synthesize a ¹⁴C-labeled version to track metabolic pathways via scintillation counting .

- Mass spectrometry imaging (MSI) : Map tissue distribution in rodent models with MALDI-TOF .

- Enzyme inhibition assays : Incubate with liver microsomes and CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes involved .

Q. How can computational models predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over nanosecond timescales (GROMACS software) .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

- Machine learning : Train models on existing receptor-ligand datasets to predict binding modes (e.g., Random Forest or SVM algorithms) .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

- Force field refinement : Adjust parameters in docking software to account for fluorine’s electronegativity and sulfonyl group geometry .

- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics and validate computational hits .

- Error analysis : Compare false positives/negatives across datasets to identify biases in training data .

Q. What steps ensure reproducibility in multi-step syntheses of this compound across laboratories?

Methodological Answer:

- Standardized protocols : Publish detailed procedures with exact stoichiometry, solvent grades, and equipment specifications .

- Inter-lab validation : Collaborate with external labs to replicate syntheses and compare yields/purity .

- Open-data sharing : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.